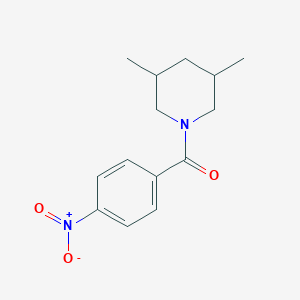

(3,5-DIMETHYLPIPERIDINO)(4-NITROPHENYL)METHANONE

Description

Properties

IUPAC Name |

(3,5-dimethylpiperidin-1-yl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-10-7-11(2)9-15(8-10)14(17)12-3-5-13(6-4-12)16(18)19/h3-6,10-11H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXPUIWVHDYKCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-DIMETHYLPIPERIDINO)(4-NITROPHENYL)METHANONE typically involves the reaction of 3,5-dimethylpiperidine with 4-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of (3,5-DIMETHYLPIPERIDINO)(4-NITROPHENYL)METHANONE may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,5-DIMETHYLPIPERIDINO)(4-NITROPHENYL)METHANONE undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The methanone group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methanone group.

Oxidation: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

Reduction: (3,5-DIMETHYLPIPERIDINO)(4-AMINOPHENYL)METHANONE.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: N-oxides of the piperidine ring.

Scientific Research Applications

(3,5-DIMETHYLPIPERIDINO)(4-NITROPHENYL)METHANONE has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a pharmacophore in drug design.

Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-DIMETHYLPIPERIDINO)(4-NITROPHENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring may also interact with neurotransmitter receptors, influencing their activity and resulting in pharmacological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogues and their substituent effects are summarized below:

Physicochemical Properties

- Electron Effects: The 4-nitrophenyl group in the target compound is strongly electron-withdrawing, which may enhance reactivity in nucleophilic substitutions compared to electron-donating groups (e.g., dimethoxy in ). In contrast, dimethylamino groups in create push-pull electronic effects, enabling charge transfer interactions critical for optical applications.

- Solubility and Permeability: Piperidino groups (target compound) likely improve aqueous solubility at physiological pH due to their basicity, whereas purely aromatic substituents (e.g., dimethylphenyl in ) may favor lipid membrane permeability . Fluorine atoms in DFBDM enhance hydrophobicity, making it suitable for polymer membranes.

Biological Activity

(3,5-Dimethylpiperidino)(4-nitrophenyl)methanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the presence of a piperidine ring substituted with two methyl groups and a nitrophenyl group. This unique structure is thought to contribute to its biological properties.

Biological Activity Overview

Research indicates that (3,5-dimethylpiperidino)(4-nitrophenyl)methanone exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various microbial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Preliminary data indicates that it may inhibit tumor cell proliferation, particularly in specific cancer cell lines.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in critical biological pathways.

The biological effects of (3,5-dimethylpiperidino)(4-nitrophenyl)methanone are thought to arise from its interaction with various molecular targets:

- Enzyme Interaction : It may inhibit enzymes such as receptor tyrosine kinases, which play a crucial role in cell signaling and proliferation.

- Receptor Modulation : The compound could act on specific receptors, influencing pathways related to cell growth and apoptosis.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of derivatives related to (3,5-dimethylpiperidino)(4-nitrophenyl)methanone. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria at varying concentrations.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In another study focusing on cancer cell lines, (3,5-dimethylpiperidino)(4-nitrophenyl)methanone showed promising results in inhibiting cell proliferation:

| Cell Line | IC50 Value (µM) |

|---|---|

| KARPAS-299 | 15.2 |

| A549 (Lung Cancer) | 25.6 |

| MCF-7 (Breast Cancer) | 30.1 |

Q & A

Q. What are the key synthetic routes for (3,5-dimethylpiperidino)(4-nitrophenyl)methanone, and how can reaction conditions be optimized?

The synthesis typically involves coupling a 3,5-dimethylpiperidine derivative with a 4-nitrobenzoyl precursor. Critical parameters include:

- Temperature control : Elevated temperatures (80–120°C) enhance reaction rates but may promote side reactions like nitro group reduction .

- Catalysts : Palladium or copper catalysts improve cross-coupling efficiency, while acid/base conditions stabilize intermediates .

- Purification : Column chromatography or recrystallization is essential to isolate the product from byproducts such as unreacted starting materials or dehalogenated derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A combination of methods ensures structural validation:

- NMR spectroscopy : H and C NMR confirm the piperidine ring conformation, nitro group positioning, and methanone connectivity. Aromatic protons in the 4-nitrophenyl group appear as distinct doublets (~δ 8.2–8.5 ppm) .

- IR spectroscopy : Stretching vibrations for the carbonyl group (C=O) are observed at ~1650–1700 cm, while nitro (NO) groups show peaks near 1520 and 1350 cm .

- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., [M+H] ion) with <2 ppm error .

Q. What are the primary research applications of this compound in chemistry and biology?

- Chemistry : Serves as a precursor for synthesizing heterocyclic compounds via nitro group reduction to amines or substitution reactions .

- Biology : The nitro group may act as a redox-active moiety in probing enzyme interactions or designing inhibitors targeting nitroreductases .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between predicted and experimental properties?

Discrepancies in dipole moments, charge distribution, or spectroscopic data often arise from approximations in density functional theory (DFT) calculations. Mitigation strategies include:

- Basis set selection : Using hybrid functionals (e.g., B3LYP/6-311+G(d,p)) improves accuracy for nitro and carbonyl groups .

- Solvent effects : Incorporating polarizable continuum models (PCM) refines predictions for solvatochromic shifts in UV-Vis spectra .

- Validation : Cross-referencing computational results with experimental XRD or spectroscopic data (e.g., comparing calculated vs. observed C NMR shifts) .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Polymorphism : The nitro group’s electron-withdrawing nature and steric hindrance from the piperidine ring can lead to multiple crystal forms. Screening solvents (e.g., DMSO/EtOH mixtures) and slow evaporation techniques enhance reproducibility .

- Twinned crystals : SHELXD or OLEX2 software aids in resolving twinning issues during structural refinement .

Q. How does the nitro group influence the compound’s reactivity in biological systems?

The nitro group undergoes enzymatic reduction (e.g., via NADPH-dependent nitroreductases), generating reactive intermediates like nitro radicals or amines. This property is leveraged in:

- Prodrug design : Selective activation in hypoxic tumor environments .

- Antimicrobial studies : Nitro-derived metabolites disrupt microbial electron transport chains .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to systematically vary temperature, catalyst loading, and solvent polarity .

- Crystallography : Employ synchrotron radiation for high-resolution data collection if twinning or weak diffraction occurs .

- Biological Assays : Pair nitroreductase activity assays with LC-MS to track metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.